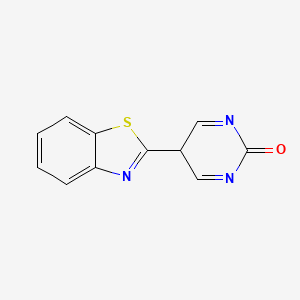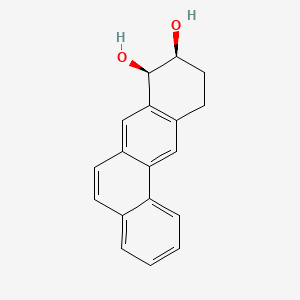
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is known for its significance in various scientific research fields, particularly in the study of carcinogenicity and metabolic activation of PAHs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- typically involves the reduction of Benz(a)anthracene derivatives. One common method includes the catalytic hydrogenation of Benz(a)anthracene in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 8 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade catalysts and reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the saturation of additional double bonds in the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized PAH derivatives.
Reduction: Formation of fully saturated PAH derivatives.
Substitution: Formation of halogenated or nitrated PAH derivatives.
科学的研究の応用
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is extensively studied for its role in:
Carcinogenicity Studies: It serves as a model compound for studying the metabolic activation of PAHs and their interaction with DNA, leading to the formation of DNA adducts and potential carcinogenic effects.
Environmental Chemistry: Used to understand the behavior and transformation of PAHs in the environment.
Biological Studies: Investigated for its effects on cellular processes and its potential role in inducing mutations and cancer.
作用機序
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol-epoxides, which can bind to DNA and form adducts . These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation.
類似化合物との比較
Similar Compounds
Benz(a)anthracene-7,12-dione: Another derivative of Benz(a)anthracene with different functional groups and biological activity.
Benzo(a)pyrene: A well-known PAH with similar metabolic activation pathways and carcinogenic potential.
Chrysene: Another PAH with structural similarities but different biological effects.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is unique due to its specific hydroxylation pattern and the resulting biological activity. Its ability to form specific DNA adducts and its role in studying the carcinogenicity of PAHs make it a valuable compound in scientific research.
特性
CAS番号 |
91423-73-3 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(8R,9S)-8,9,10,11-tetrahydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-6,9-10,17-20H,7-8H2/t17-,18+/m0/s1 |
InChIキー |
RITWYNZBVCKHPD-ZWKOTPCHSA-N |
異性体SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)[C@H]([C@H]1O)O |
正規SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


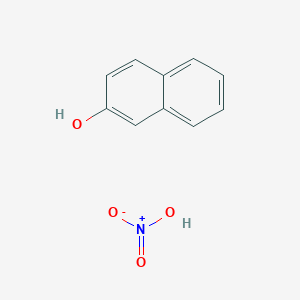
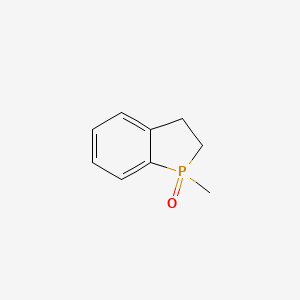
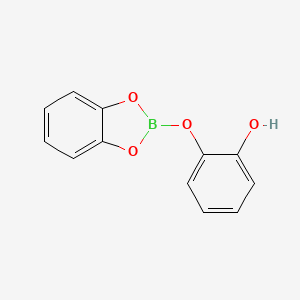
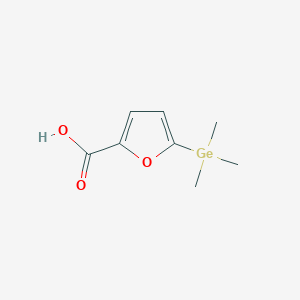
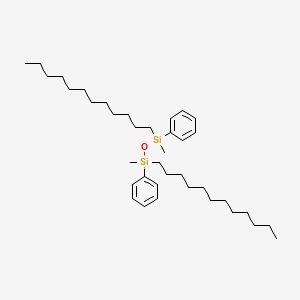
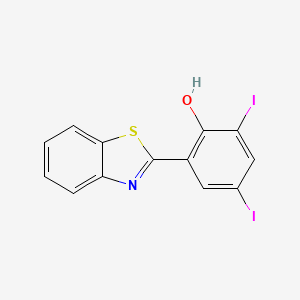
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
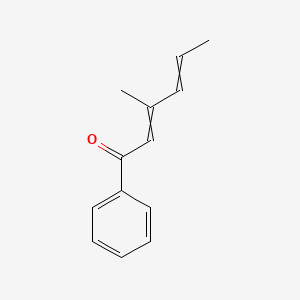
methanone](/img/structure/B14369092.png)
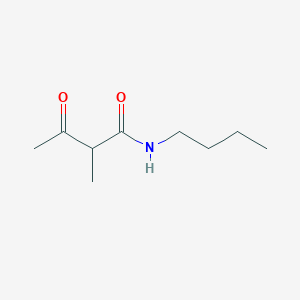
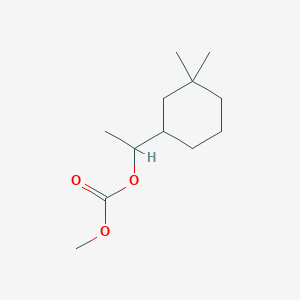
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
